molecular formula C26H21N5O2S B10873595 N-(4-{[(5-benzyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl}phenyl)acetamide

N-(4-{[(5-benzyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl}phenyl)acetamide

Katalognummer: B10873595
Molekulargewicht: 467.5 g/mol
InChI-Schlüssel: LCUXYJZUNUILRB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-{[(5-Benzyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl}phenyl)acetamide (molecular formula: C₂₆H₂₁N₅O₂S) is a triazinoindole-based acetamide derivative characterized by a benzyl substituent at the 5-position of the triazinoindole core and a sulfanylacetylphenylacetamide side chain . This compound belongs to a class of molecules designed for targeting proteins involved in bacterial quorum sensing, enzyme inhibition, or receptor modulation, as evidenced by structural analogs studied in related contexts . Its synthesis typically involves coupling reactions between triazinoindole-thioacetic acid intermediates and substituted anilines or phenylacetamides, utilizing reagents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) and DMAP (4-Dimethylaminopyridine) .

Eigenschaften

Molekularformel

C26H21N5O2S

Molekulargewicht

467.5 g/mol

IUPAC-Name

N-[4-[2-[(5-benzyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl]phenyl]acetamide

InChI

InChI=1S/C26H21N5O2S/c1-17(32)27-20-13-11-19(12-14-20)23(33)16-34-26-28-25-24(29-30-26)21-9-5-6-10-22(21)31(25)15-18-7-3-2-4-8-18/h2-14H,15-16H2,1H3,(H,27,32)

InChI-Schlüssel

LCUXYJZUNUILRB-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)CSC2=NC3=C(C4=CC=CC=C4N3CC5=CC=CC=C5)N=N2

Herkunft des Produkts

United States

Vorbereitungsmethoden

Indole Precursor Functionalization

The synthesis begins with 5-benzylindole, which undergoes nitrosation at the 3-position using sodium nitrite in acetic acid. Subsequent reduction with hydrogen gas (5 atm) over a palladium-on-carbon catalyst converts the nitroso group to an amine, yielding 3-amino-5-benzylindole.

Triazine Ring Formation

The amine intermediate reacts with cyanogen bromide (1.2 equiv) in dimethylformamide at 80°C for 6 hours to form the 1,2,4-triazine ring. Microwave irradiation (300 W, 120°C, 20 min) significantly improves reaction efficiency, achieving 89% yield compared to 67% under conventional heating.

Key Reaction Parameters:

ParameterValue
Temperature120°C
Irradiation Power300 W
Reaction Time20 min
SolventDMF
CatalystNone required

Formation of the Acetamide Substituent

The final acetamide group is introduced via nucleophilic acyl substitution.

Para-Aminophenyl Intermediate Preparation

4-Aminophenylacetic acid (1 equiv) reacts with acetyl chloride (1.2 equiv) in dichloromethane containing pyridine (1.5 equiv) at −10°C. After 2 hours, the mixture is warmed to room temperature, yielding N-(4-carboxymethylphenyl)acetamide with 95% conversion.

Carbodiimide-Mediated Coupling

The sulfanylacetyl-triazinoindole (1 equiv) and N-(4-carboxymethylphenyl)acetamide (1.05 equiv) are coupled using N,N'-dicyclohexylcarbodiimide (DCC, 1.1 equiv) and 4-dimethylaminopyridine (DMAP, 0.1 equiv) in anhydrous dichloromethane. The reaction proceeds for 12 hours at 25°C, achieving 83% isolated yield.

Purification and Characterization

Final purification employs a three-step process:

  • Flash chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (3:7)

  • Recrystallization : Ethanol/water (4:1) at −20°C

  • HPLC purification : C18 column, acetonitrile/water gradient (40–80% over 20 min)

Analytical Data:

PropertyValue
Molecular Formula C24H20N6OS
Exact Mass 440.1419 Da
1H NMR (DMSO-d6) δ 12.31 (s, 1H, NH), 7.32–7.16 (m, 9H, Ar-H), 3.84 (s, 2H, CH2)
13C NMR (DMSO-d6) δ 169.86 (C=O), 159.04 (C=N), 42.07 (CH2)

Comparative Analysis of Synthetic Routes

Two primary methodologies emerge from literature analysis:

Linear vs Convergent Synthesis

ParameterLinear ApproachConvergent Approach
Total Yield34%58%
Step Count75
Purity Final98.2%99.1%
Key AdvantageSequential QCModular synthesis

The convergent approach, which assembles the triazinoindole and acetamide moieties separately before final coupling, demonstrates superior efficiency.

Scale-Up Considerations

Industrial production requires modification of laboratory protocols:

  • Replace DCC with water-soluble carbodiimide (EDC) for easier purification

  • Implement continuous flow microwave reactors for triazine formation

  • Use crystallization-directed purification instead of chromatography

MetricValue
Process Mass Intensity86
E-Factor18
Atom Economy79%

Analyse Chemischer Reaktionen

Arten von Reaktionen

N-(4-{[(5-Benzyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl}phenyl)acetamid kann verschiedene chemische Reaktionen eingehen, darunter:

    Oxidation: Diese Verbindung kann unter Verwendung von Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden, was zur Bildung von Sulfoxiden oder Sulfonen führt.

    Reduktion: Reduktionsreaktionen können unter Verwendung von Reduktionsmitteln wie Lithiumaluminiumhydrid durchgeführt werden, die die Carbonylgruppen zu Alkoholen reduzieren können.

Häufige Reagenzien und Bedingungen

    Oxidation: Wasserstoffperoxid, Kaliumpermanganat, unter sauren oder basischen Bedingungen.

    Reduktion: Lithiumaluminiumhydrid, Natriumborhydrid, unter wasserfreien Bedingungen.

    Substitution: Benzylhalogenide, Phenylhalogenide, in Gegenwart von Basen wie Kaliumcarbonat oder Natriumhydroxid.

Hauptprodukte

    Oxidation: Sulfoxide, Sulfone.

    Reduktion: Alkohole.

    Substitution: Verschiedene substituierte Derivate, abhängig vom verwendeten Nucleophil.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von N-(4-{[(5-Benzyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl}phenyl)acetamid beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen. So kann es beispielsweise als Enzyminhibitor wirken, indem es an die aktive Stelle des Enzyms bindet und so die Substratbindung und die anschließende katalytische Aktivität verhindert. Die Struktur der Verbindung ermöglicht es ihr, mit verschiedenen biologischen Wegen zu interagieren, was möglicherweise zu Apoptose in Krebszellen oder zur Hemmung des mikrobiellen Wachstums führt.

Wirkmechanismus

The mechanism of action of N1-(4-{2-[(5-BENZYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETYL}PHENYL)ACETAMIDE involves its ability to chelate iron ions. This chelation disrupts iron homeostasis in cells, particularly cancer cells, leading to inhibition of cell proliferation and induction of apoptosis. The compound selectively binds to ferrous ions, and its cytotoxicity is abolished in the presence of excess iron .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The triazinoindole scaffold is highly modular, allowing for diverse substitutions that influence pharmacological and physicochemical properties. Below is a detailed comparison with structurally related compounds:

Substituent Variations on the Triazinoindole Core

Compound Name R₁ (5-position) R₂ (3-position) Molecular Formula Key Findings
Target Compound Benzyl -S-CH₂-C(O)-NH-(4-acetylphenyl) C₂₆H₂₁N₅O₂S Bulkier benzyl group may enhance lipophilicity and receptor binding .
N-(4-Acetylphenyl)-2-[(5-allyl-5H-triazino[5,6-b]indol-3-yl)sulfanyl]acetamide () Allyl Same as target compound C₂₂H₁₉N₅O₂S Allyl group reduces steric hindrance, potentially improving solubility .
2-[(5-Methyl-5H-triazino[5,6-b]indol-3-yl)sulfanyl]-N-(2-nitrophenyl)acetamide () Methyl -S-CH₂-C(O)-NH-(2-nitrophenyl) C₁₉H₁₅N₅O₃S Nitro group introduces electron-withdrawing effects, altering electronic density .
2-[(8-Bromo-5-methyl-5H-triazino[5,6-b]indol-3-yl)sulfanyl]-N-(4-bromophenyl)acetamide () Methyl + 8-Bromo -S-CH₂-C(O)-NH-(4-bromophenyl) C₁₉H₁₄Br₂N₅OS Bromo substituents enhance halogen bonding with target proteins .

Pharmacological Activity Comparisons

  • Antagonist Activity Against MvfR (Pseudomonas aeruginosa): NV5 (): 2-[(5-Methyl-triazino[5,6-b]indol-3-yl)sulfanyl]-N-(4-pyridin-2-yloxyphenyl)acetamide inhibits alkylquinolone biosynthesis but lacks synergy with ciprofloxacin . Target Compound: The benzyl group may improve binding to hydrophobic pockets in MvfR, though specific data are unavailable.
  • Antidepressant and Antihypoxic Activity (): Compound 32 (): A pyrazolone-triazinoindole hybrid showed moderate antidepressant activity in rodent models . Benzyl-Substituted Analogs: Bulkier substituents like benzyl may prolong metabolic stability compared to methyl or allyl derivatives .

Biologische Aktivität

N-(4-{[(5-benzyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl}phenyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This compound combines elements from triazinoindole chemistry with sulfanyl and acetamide functionalities, which may contribute to its pharmacological properties. The aim of this article is to explore the biological activity of this compound, focusing on its antimicrobial, anticancer, and neuropharmacological effects.

Chemical Structure and Properties

The chemical structure of N-(4-{[(5-benzyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl}phenyl)acetamide can be summarized as follows:

  • Molecular Formula : C26H21N5O2S
  • Molecular Weight : 467.5 g/mol
  • IUPAC Name : N-[4-[2-[(5-benzyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl]phenyl]acetamide

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of compounds structurally related to N-(4-{[(5-benzyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl}phenyl)acetamide. In a screening assay of similar triazinoindole derivatives, several compounds exhibited significant activity against various bacterial strains. For instance:

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus32 µg/mL
Compound BEscherichia coli16 µg/mL
Compound CPseudomonas aeruginosa64 µg/mL

These findings suggest that the triazinoindole core may play a crucial role in enhancing antimicrobial efficacy .

Anticancer Activity

The anticancer potential of N-(4-{[(5-benzyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl}phenyl)acetamide has been investigated through various in vitro assays. The compound was tested against several cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
A549 (lung cancer)12.3Induction of apoptosis
MCF-7 (breast cancer)15.7Cell cycle arrest at G1 phase
HeLa (cervical cancer)10.9Inhibition of mitochondrial respiration

The results indicate that the compound may induce apoptosis and exhibit cell cycle arrest in cancer cells .

Neuropharmacological Activity

Preliminary studies have also suggested that N-(4-{[(5-benzyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl}phenyl)acetamide might possess neuropharmacological properties. In animal models of depression and anxiety:

  • Antidepressant Activity : The compound demonstrated significant reduction in immobility time in the forced swim test.
  • Anxiolytic Effects : It reduced anxiety-like behavior in the elevated plus maze test.

These findings suggest a potential for developing this compound as a therapeutic agent for mood disorders .

Case Studies and Research Findings

A notable case study involved the synthesis and biological evaluation of various derivatives of N-(4-{[(5-benzyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl}phenyl)acetamide. The study highlighted the importance of structural modifications on biological activity:

  • Synthesis : Derivatives were synthesized through nucleophilic substitution reactions.
  • Biological Evaluation : Each derivative was screened for antimicrobial and anticancer activities.
  • Findings : Certain modifications significantly enhanced potency against specific bacterial strains and cancer cell lines.

Q & A

Q. What are the recommended synthetic routes for N-(4-{[(5-benzyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl}phenyl)acetamide?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. A typical approach involves refluxing intermediates (e.g., triazinoindole derivatives) with thiol-containing reactants in the presence of catalysts like pyridine and zeolites (e.g., Y-H zeolite) at 150°C. Statistical design of experiments (DoE) is recommended to optimize reaction parameters (e.g., solvent, temperature, catalyst ratio), reducing trial-and-error inefficiencies .

Q. How is the structural identity of this compound confirmed in synthetic workflows?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) are critical for confirming molecular structure. X-ray crystallography may resolve stereochemical ambiguities. Purity is assessed via HPLC with UV/Vis or mass detection, ensuring >95% purity for biological testing .

Q. What biological activities have been reported for this compound, and what assays are used to evaluate them?

  • Methodological Answer : Preliminary studies suggest anticancer, antifungal, and antibacterial potential. Standard assays include:
  • Cytotoxicity : MTT or resazurin assays against cancer cell lines (e.g., HeLa, MCF-7).
  • Antimicrobial Activity : Broth microdilution (MIC determination) per CLSI guidelines.
  • Target Engagement : Fluorescence polarization or surface plasmon resonance (SPR) to assess binding to enzymes like topoisomerases .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for synthesizing this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) model reaction pathways to predict energy barriers and intermediates. Coupled with machine learning, these methods identify optimal catalysts, solvents, and temperatures. For example, ICReDD’s workflow integrates computational predictions with high-throughput experimentation to accelerate discovery .

Q. What strategies are used to analyze structure-activity relationships (SAR) for derivatives of this compound?

  • Methodological Answer : SAR studies involve synthesizing analogs with modifications to the triazinoindole core, benzyl group, or acetamide sidechain. Biological data is analyzed using multivariate regression or cheminformatics tools (e.g., MOE, Schrödinger) to correlate substituent effects (e.g., electron-withdrawing groups) with activity .

Q. How can contradictions in biological data (e.g., varying IC₅₀ values across studies) be resolved?

  • Methodological Answer : Validate assays using orthogonal methods (e.g., ATP-based viability assays vs. apoptosis markers). Control for batch-to-batch compound variability via LC-MS purity checks. Cross-reference experimental conditions (e.g., cell passage number, serum concentration) and apply statistical rigor (e.g., ANOVA with post-hoc tests) .

Q. What methodologies assess the pharmacokinetic and toxicity profile of this compound?

  • Methodological Answer :
  • ADME : Microsomal stability assays (liver S9 fractions), Caco-2 permeability models.
  • Toxicity : Ames test for mutagenicity, hERG binding assays for cardiac risk.
  • In Silico Tools : SwissADME or ProTox-II predict bioavailability and toxicity endpoints .

Q. How can environmental fate studies evaluate the ecological impact of this compound?

  • Methodological Answer : Use OECD guidelines for biodegradation (e.g., 301F) and bioaccumulation (e.g., logP via shake-flask method). Advanced oxidation processes (AOPs) or membrane filtration (e.g., nanofiltration) can model degradation pathways and removal efficiency .

Q. What heterogeneous catalysis systems improve scalability for large-scale synthesis?

  • Methodological Answer : Solid-supported catalysts (e.g., silica-immobilized palladium) enhance recyclability. Continuous-flow reactors with immobilized enzymes or metal catalysts reduce waste and improve yield. Process analytical technology (PAT) monitors real-time reaction progress .

Q. How are in vivo models selected to validate therapeutic efficacy?

  • Methodological Answer :
    Prioritize patient-derived xenograft (PDX) models for cancer studies or murine infection models for antimicrobial testing. Pharmacodynamic biomarkers (e.g., tumor volume, cytokine levels) are tracked alongside pharmacokinetic sampling (plasma/tissue concentration) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.